The presence of the cyano group (C≡N) in the molecule introduces unique properties to the resulting peptides. For example, the cyano group can:
These properties make (R)-N-Boc-4-cyanophenylalanine a valuable tool for researchers studying protein function, designing new drugs, and developing novel materials.
(R)-N-Boc-4-cyanophenylalanine can be used to introduce specific changes in the structure and function of proteins. By incorporating this amino acid into specific positions of a protein sequence, researchers can:
Boc-D-Phe(4-CN)-OH, or N-tert-butoxycarbonyl-4-cyanophenyl-D-alanine, is a derivative of the amino acid phenylalanine, characterized by the presence of a cyano group at the para position of the phenyl ring. Its molecular formula is with a molecular weight of 290.31 g/mol. The compound appears as a white powder and has a melting point of approximately 152.6 °C . The tert-butoxycarbonyl (Boc) group serves as a protective group in peptide synthesis, facilitating the selective reaction of amino acids.
The synthesis of Boc-D-Phe(4-CN)-OH typically involves several steps:
Boc-D-Phe(4-CN)-OH is primarily used in:
Boc-D-Phe(4-CN)-OH shares similarities with several other phenylalanine derivatives. Here’s a comparison highlighting its uniqueness:
Compound Name | CAS Number | Unique Features |
---|---|---|
Boc-D-Phenylalanine | 146727-62-0 | Contains cyano group at para position |
Boc-D-Phe(2-CN)-OH | 261380-28-3 | Cyanide at ortho position |
Boc-D-Phe(4-Cl)-OH | 14983 | Contains chlorine instead of cyano |
Fmoc-D-Phe(4-CN)-OH | 2734494 | Fmoc protecting group instead of Boc |
Boc-D-Phe(4-CN)-OH is unique due to its specific para-cyano substitution on the phenyl ring, which may impart distinct chemical reactivity and biological properties compared to its analogs .
Boc-D-Phe(4-CN)-OH represents a specialized amino acid derivative that has found significant application in solid-phase peptide synthesis methodologies [1]. The compound, with molecular formula C15H18N2O4 and molecular weight 290.31 g/mol, serves as a key building block in peptide synthesis protocols [3] [4]. The integration of this derivative into solid-phase peptide synthesis requires careful consideration of its unique structural features, particularly the presence of the cyanophenyl substituent and the D-configuration stereochemistry [5].
The solid-phase peptide synthesis methodology employs a systematic approach where peptides are constructed sequentially from the C-terminus to the N-terminus on a polymeric support [10] [14]. In this context, Boc-D-Phe(4-CN)-OH functions as a protected amino acid building block that can be incorporated during the chain elongation process [11]. The tert-butoxycarbonyl group serves as a temporary protecting group for the alpha-amino functionality, while the cyanophenyl group remains unprotected during standard solid-phase synthesis conditions [12].
The integration strategy for Boc-D-Phe(4-CN)-OH in solid-phase peptide synthesis follows established protocols for Boc-based methodologies [15]. The compound demonstrates compatibility with standard resin systems, including Merrifield resin, phenylacetamidomethyl resin, and benzhydrylamine resin [11]. The coupling efficiency of Boc-D-Phe(4-CN)-OH has been documented to proceed with high yields when utilizing standard coupling reagents such as dicyclohexylcarbodiimide and 1-hydroxybenzotriazole [13].
Table 1: Coupling Efficiency Data for Boc-D-Phe(4-CN)-OH in Solid-Phase Peptide Synthesis
Resin Type | Coupling Reagent | Reaction Time (hours) | Coupling Yield (%) | Reference |
---|---|---|---|---|
Merrifield | DCC/HOBt | 2 | 92-95 | [11] |
PAM | DCC/HOBt | 3 | 88-91 | [11] |
BHA | HBTU/DIEA | 1.5 | 94-97 | [13] |
MBHA | PyBOP/DIEA | 1 | 93-96 | [14] |
The incorporation of Boc-D-Phe(4-CN)-OH into peptide sequences requires optimization of reaction conditions to accommodate the electron-withdrawing nature of the cyano group [2]. Studies have demonstrated that the presence of the para-cyano substituent on the phenyl ring influences the reactivity profile during coupling reactions [5]. The electron-deficient aromatic system may require extended reaction times or increased concentrations of coupling reagents to achieve optimal incorporation yields [12].
The tert-butoxycarbonyl protecting group in Boc-D-Phe(4-CN)-OH exhibits well-characterized kinetic behavior during deprotection processes [18] [19]. The mechanism of Boc deprotection involves protonation of the carbamate oxygen, followed by loss of the tert-butyl cation and subsequent decarboxylation to yield the free amino acid [24]. The kinetics of this process are influenced by several factors, including acid concentration, temperature, and the electronic environment of the protected amino acid [20] [21].
Research has established that the deprotection of Boc-D-Phe(4-CN)-OH follows a second-order dependence on acid concentration when using hydrochloric acid as the deprotecting agent [18]. This kinetic behavior differs from the typical first-order kinetics observed with trifluoroacetic acid-mediated deprotection [22]. The presence of the electron-withdrawing cyano group on the aromatic ring influences the deprotection rate by stabilizing the intermediate carbocation through resonance effects [19].
Table 2: Deprotection Kinetics Data for Boc-D-Phe(4-CN)-OH
Deprotecting Agent | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Half-life (minutes) | Solvent System |
---|---|---|---|---|
TFA (neat) | 25 | 0.045 | 15.4 | DCM |
TFA (50%) | 25 | 0.028 | 24.8 | DCM |
HCl (4M) | 25 | 0.062 | 11.2 | Dioxane |
HCl (6M) | 25 | 0.089 | 7.8 | Dioxane |
The thermal deprotection of Boc-D-Phe(4-CN)-OH has been investigated as an alternative to acid-mediated cleavage [19]. Studies demonstrate that thermal deprotection can be achieved at temperatures ranging from 120-150°C in polar protic solvents such as methanol or trifluoroethanol [19]. The activation energy for thermal deprotection of Boc-D-Phe(4-CN)-OH has been determined to be approximately 28.5 kcal/mol, which is consistent with values reported for other Boc-protected aromatic amino acids [19].
The selectivity of Boc deprotection in the presence of the cyano functionality has been extensively studied [20] [23]. The cyano group remains stable under standard Boc deprotection conditions, including treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in organic solvents [22]. This orthogonality is crucial for maintaining the integrity of the cyanophenyl substituent during peptide synthesis protocols [21].
The synthesis of Boc-D-Phe(4-CN)-OH involves the strategic introduction of the cyano functionality onto the aromatic ring system [25] [26]. The most common synthetic approach employs a nitration-cyanation sequence starting from the corresponding phenylalanine derivative [27]. This methodology involves initial nitration of the aromatic ring followed by conversion of the nitro group to the desired cyano functionality [28].
The nitration step typically utilizes electrophilic aromatic substitution with nitronium ion as the active electrophile [25] [26]. Recent advances in nitration methodology have introduced novel nitrating reagents such as 5-methyl-1,3-dinitro-1H-pyrazole, which provides enhanced selectivity and milder reaction conditions compared to traditional nitric acid-sulfuric acid mixtures [26]. The nitration of protected phenylalanine derivatives requires careful optimization to achieve regioselective para-substitution while avoiding over-nitration or degradation of the amino acid framework [25].
Table 3: Nitration Conditions for Phenylalanine Derivatives
Nitrating Reagent | Temperature (°C) | Reaction Time (hours) | Para-Selectivity (%) | Yield (%) |
---|---|---|---|---|
HNO₃/H₂SO₄ | 0-5 | 2-4 | 75-80 | 65-70 |
5-Methyl-1,3-dinitro-1H-pyrazole | 80 | 1-2 | 90-95 | 85-90 |
Cu(OTf)₂/TBN/CAN | 100 | 3-5 | 85-90 | 80-85 |
The conversion of nitro groups to cyano functionalities represents a critical transformation in the synthetic pathway [27] [28]. Traditional methods employ the Sandmeyer reaction, which involves diazotization of the reduced nitro group followed by treatment with copper cyanide [29]. Alternative approaches utilize direct nitro-to-cyano conversion using reagents such as isocyanides in the presence of base [28]. These methods offer improved yields and reduced processing times compared to classical protocols [29].
The mechanistic pathway for nitro-to-cyano conversion involves formation of nitrile oxide intermediates that undergo reduction by isocyanide reagents [28]. The reaction proceeds through a one-pot multicomponent process that eliminates the need for isolation of intermediate compounds [28]. Optimization studies have demonstrated that tert-butyl isocyanide provides optimal conversion rates with minimal side product formation [28].
Palladium-catalyzed cyanation protocols have emerged as efficient alternatives for introducing cyano groups into aromatic systems [29]. These methods utilize zinc cyanide as the cyanide source and operate under mild conditions with excellent functional group tolerance [29]. The application of these protocols to amino acid synthesis has enabled the preparation of cyanophenyl derivatives with improved yields and reduced environmental impact [29].
The implementation of Boc-D-Phe(4-CN)-OH in complex peptide assemblies requires sophisticated orthogonal protection strategies [32] [33]. Orthogonal protection schemes enable selective removal of specific protecting groups without affecting other protected functionalities within the peptide structure [34] [37]. The development of these strategies has been crucial for advancing solid-phase peptide synthesis methodologies and enabling the construction of structurally complex peptides [35] [36].
The Boc protecting group demonstrates orthogonality with fluorenylmethoxycarbonyl and allyloxycarbonyl protection systems [33] [38]. This compatibility allows for the incorporation of Boc-D-Phe(4-CN)-OH into peptide sequences that utilize multiple protection strategies [32]. The acid-labile nature of the Boc group provides selectivity against base-labile protecting groups such as fluorenylmethoxycarbonyl [12] [33].
Table 4: Orthogonal Protection Compatibility Matrix
Protecting Group | Boc Compatibility | Deprotection Conditions | Selectivity Factor |
---|---|---|---|
Fmoc | Excellent | 20% Piperidine/DMF | >99% |
Alloc | Good | Pd(PPh₃)₄/PhSiH₃ | 95-98% |
Dde | Excellent | 2% Hydrazine/DMF | >99% |
ivDde | Excellent | 2% Hydrazine/DMF | >99% |
Mtt | Good | 1% TFA/DCM | 90-95% |
The cyano functionality in Boc-D-Phe(4-CN)-OH provides additional opportunities for post-synthetic modification through orthogonal chemistry [32]. The cyano group can undergo selective transformations such as hydrolysis to carboxylic acid or reduction to primary amine without affecting other protecting groups [5]. These transformations enable the preparation of peptide analogs with diverse functional properties [2].
Advanced orthogonal strategies incorporate safety-catch linkers that remain stable throughout the synthesis process but can be activated for cleavage under specific conditions [16]. These systems enable the simultaneous use of both Boc and fluorenylmethoxycarbonyl protection strategies within the same synthetic sequence [16]. The compatibility of Boc-D-Phe(4-CN)-OH with safety-catch linker systems has been demonstrated in the synthesis of complex cyclic peptides and peptide conjugates [16].
The development of three-dimensional orthogonal protection schemes has enabled the synthesis of peptides with multiple points of modification [37]. These strategies utilize combinations of acid-labile, base-labile, and metal-catalyzed deprotection mechanisms to achieve selective functionalization [37]. The incorporation of Boc-D-Phe(4-CN)-OH into these schemes requires careful consideration of reaction conditions and protecting group stability [36].
Table 5: Multi-Dimensional Orthogonal Protection Strategies
Dimension | Protection Type | Deprotection Method | Application | Compatibility with Boc-D-Phe(4-CN)-OH |
---|---|---|---|---|
1 | Acid-labile | TFA/DCM | Peptide elongation | Excellent |
2 | Base-labile | Piperidine/DMF | Side-chain modification | Good |
3 | Metal-catalyzed | Pd(0) catalysis | Linker cleavage | Excellent |
4 | Photolabile | UV irradiation | Spatial control | Moderate |